![molecular formula C12H26N2S2 B104046 N-[3-(Dibutylamino)propyl]carbamodithioic acid CAS No. 18997-73-4](/img/structure/B104046.png)
N-[3-(Dibutylamino)propyl]carbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dibutylamino)propyl]carbamodithioic acid is a chemical compound with the molecular formula C12H26N2S2 It is characterized by the presence of a carbamate group and a dithio linkage, making it a unique compound in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(3-(dibutylamino)propyl)dithio- typically involves the reaction of a dibutylamine derivative with a suitable carbamate precursor. One common method involves the reaction of dibutylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with a suitable alkylating agent to introduce the propyl group. The reaction conditions often require the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of carbamic acid, N-(3-(dibutylamino)propyl)dithio- may involve large-scale synthesis using similar reaction routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dibutylamino)propyl]carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio linkage to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dibutylamino)propyl]carbamodithioic acid has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-(3-(dibutylamino)propyl)dithio- involves its interaction with molecular targets such as enzymes or receptors. The dithio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the compound may interact with other molecular pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(3-(butylamino)propyl)dithio-
- Carbamic acid, N-(3-(dimethylamino)propyl)dithio-
- Carbamic acid, N-(3-(diethylamino)propyl)dithio-
Uniqueness
N-[3-(Dibutylamino)propyl]carbamodithioic acid is unique due to its specific structure, which includes a dibutylamino group and a dithio linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18997-73-4 |
---|---|
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
3-(dibutylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C12H26N2S2/c1-3-5-9-14(10-6-4-2)11-7-8-13-12(15)16/h3-11H2,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
PJJNBEZISWOWLZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCNC(=S)S |
Isomerische SMILES |
CCCCN(CCCC)CCCN=C(S)S |
Kanonische SMILES |
CCCCN(CCCC)CCCNC(=S)S |
Key on ui other cas no. |
18997-73-4 |
Synonyme |
N-[3-(Dibutylamino)propyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.